2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H27N3O2S2 and its molecular weight is 417.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis of various pyrimidine derivatives with potential biological activities, such as antitumor and antibacterial agents. For example, the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines was aimed at creating potent inhibitors of thymidylate synthase (TS), a key enzyme in DNA synthesis, demonstrating their potential as antitumor agents. These compounds have been evaluated for their inhibitory activity against human TS, showing significant potency and potential for therapeutic applications (Gangjee et al., 1996).
Chemical Synthesis Techniques
The development of efficient synthetic routes for pyrimidine derivatives has been a focus of research, with studies detailing the synthesis of thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives. These works emphasize the versatility and utility of pyrimidine compounds in medicinal chemistry, highlighting methods that could potentially be applied to synthesize the compound of interest (Abdelriheem et al., 2015).
Antifolate Research
Research on classical and nonclassical antifolates has led to the synthesis of 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. These studies suggest that modifications to the pyrimidine core can yield compounds with significant biological activity, potentially including the compound (Gangjee et al., 2007).
Structural and Spectroscopic Analysis
The structural characterization of amino-substituted benzo[b]pyrimido[5,4-f]azepines has provided insights into the conformations and interactions of complex pyrimidine derivatives. Such studies are crucial for understanding the properties and potential biological activities of novel compounds, including their molecular and supramolecular structures (Quintero et al., 2018).
Novel Thiopyrimidine Derivatives
The design and synthesis of novel thiopyrimidine-glucuronide compounds with promising biological activities have been reported, indicating the broad interest in pyrimidine derivatives for therapeutic applications. These compounds exhibit diverse biological activities, underscoring the versatility of the pyrimidine scaffold in drug development (Wanare, 2022).
Mechanism of Action
Target of action
The first step in understanding the mechanism of action of a compound is to identify its primary targets. These could be proteins, enzymes, or other molecules in the body that the compound interacts with. The compound “2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one” would likely have specific targets that it binds to, influencing their function.
Mode of action
Once the targets are identified, the next step is to understand how the compound interacts with these targets. This could involve inhibiting an enzyme, activating a receptor, or modulating a biological pathway. The specific interactions between “2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one” and its targets would dictate its mode of action.
Biochemical pathways
The compound’s effect on biochemical pathways is also crucial. It could inhibit or stimulate certain pathways, leading to various downstream effects. The specific pathways affected by “2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one” would depend on its targets and mode of action.
Pharmacokinetics
This involves studying the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound. These properties affect the bioavailability of “2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one”, determining how much of the compound reaches its targets and how long it stays in the body.
Result of action
This involves studying the molecular and cellular effects of the compound’s action. This could involve changes in gene expression, cellular function, or physiological responses. The specific effects of “2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one” would depend on its targets, mode of action, and the biochemical pathways it affects.
Action environment
Finally, environmental factors can influence the compound’s action, efficacy, and stability. These could include factors like pH, temperature, and the presence of other molecules. The action of “2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one” could be influenced by such environmental factors.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S2/c1-2-11-24-20(26)18-15-9-5-6-10-16(15)28-19(18)22-21(24)27-14-17(25)23-12-7-3-4-8-13-23/h2H,1,3-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFHYCYPCSCMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCCCCC3)SC4=C2CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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